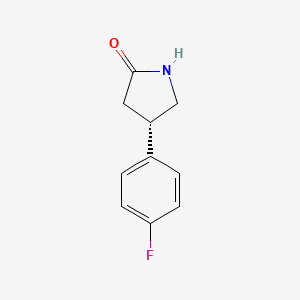

(S)-4-(4-Fluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQYWLZCHCBUSG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261791 | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227107-77-7 | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 4-(4-fluorophenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-4-(4-Fluorophenyl)pyrrolidin-2-one from Chiral Precursors

Abstract

(S)-4-(4-Fluorophenyl)pyrrolidin-2-one is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific construction is of paramount importance, as the biological activity of the final drug substance often resides in a single enantiomer. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing this valuable building block, with a focus on methods starting from readily available chiral precursors. Two primary approaches are detailed: a chiral pool-based synthesis leveraging (S)-pyroglutamic acid and a de novo asymmetric synthesis employing organocatalytic conjugate addition. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and structurally related chiral γ-lactams.

Introduction: The Significance of Chiral 4-Arylpyrrolidin-2-ones

The 4-arylpyrrolidin-2-one (or γ-lactam) scaffold is a privileged structural motif found in a multitude of biologically active molecules. The stereochemistry at the C4 position is often crucial for target engagement and pharmacological efficacy. This compound, in particular, serves as a critical precursor for the synthesis of compounds targeting the central nervous system, including selective phosphodiesterase 4 (PDE4) inhibitors with potential applications in treating inflammatory and neurological disorders.[1] The development of efficient and stereoselective synthetic routes to this intermediate is therefore a key objective in medicinal and process chemistry.

This guide will explore two distinct and effective strategies for the enantioselective synthesis of this compound, providing detailed experimental protocols and insights into the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two main strategic standpoints: utilizing a molecule from the chiral pool that already contains the desired stereocenter, or creating the stereocenter through an asymmetric catalytic reaction. Both methodologies offer distinct advantages and are summarized in the table below.

| Synthetic Strategy | Chiral Source | Key Transformation | Overall Yield (Anticipated) | Enantiomeric Excess (ee, %) (Anticipated) | Key Advantages |

| Chiral Pool Synthesis | (S)-Pyroglutamic Acid | Grignard reaction and hydrogenolysis | 30-40% | >99% | Inherent stereocontrol from the starting material. |

| Asymmetric Catalysis | Organocatalyst | Asymmetric Michael addition | 50-60% | >95% | Highly convergent and modular route. |

Chiral Pool Synthesis from (S)-Pyroglutamic Acid

This strategy leverages the inherent chirality of (S)-pyroglutamic acid, a readily available and inexpensive starting material derived from L-glutamic acid.[2][3][4] The core of this approach involves the stereospecific introduction of the 4-fluorophenyl group.

Synthetic Workflow

The overall synthetic transformation is depicted in the following workflow diagram.

Caption: Synthetic pathway from (S)-pyroglutamic acid.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-(S)-pyroglutamic acid methyl ester

-

To a solution of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Step 2: Grignard addition to introduce the 4-fluorophenyl group

-

Prepare a solution of 4-fluorophenylmagnesium bromide (2.0 eq) in anhydrous THF.

-

Add a solution of N-Boc-(S)-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF to the Grignard reagent at -78 °C under an inert atmosphere.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the tertiary alcohol.

Step 3: Dehydration to the α,β-unsaturated lactam

-

Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (2.0 eq) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure and purify by column chromatography.

Step 4: Stereoselective reduction and deprotection

-

Dissolve the unsaturated lactam (1.0 eq) in methanol and add Pd/C (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

The Boc protecting group is typically cleaved under these hydrogenation conditions, yielding the final product. Purify by recrystallization or column chromatography.

Asymmetric Catalysis: A De Novo Approach

This modern approach constructs the chiral center through an organocatalyzed asymmetric Michael addition, offering a highly efficient and modular route to the target molecule.[1][5] The key step is the enantioselective addition of a malonate to a nitro-olefin, catalyzed by a bifunctional thiourea catalyst.

Synthetic Workflow

The synthetic pathway is illustrated in the following diagram.

Caption: De novo synthesis via asymmetric Michael addition.

Detailed Experimental Protocol

Step 1: Asymmetric Michael Addition

-

To a solution of 1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) and dimethyl malonate (1.5 eq) in toluene, add the bifunctional thiourea organocatalyst (e.g., Takemoto catalyst, 5 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the Michael adduct.

Step 2: Reductive Cyclization

-

Dissolve the Michael adduct (1.0 eq) in a mixture of acetic acid and ethanol.

-

Add activated zinc dust (5.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Neutralize the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Step 3: Decarboxylation

-

Dissolve the resulting β-ketoester (1.0 eq) in a mixture of DMSO and water.

-

Add lithium chloride (2.0 eq) and heat the mixture to 120 °C for 4 hours.

-

Cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Conclusion

This guide has detailed two robust and distinct synthetic strategies for the enantioselective preparation of this compound. The chiral pool approach offers a reliable method with excellent stereocontrol derived from a natural amino acid. In contrast, the asymmetric catalytic route provides a more convergent and flexible synthesis, with the potential for higher overall yields. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, scalability requirements, and the desired level of modularity for the synthesis of analogs. Both presented methodologies are well-established in the literature for similar transformations and provide a solid foundation for the successful synthesis of this important chiral building block.

References

- Enantioselective Syntheses of (–)-(R)-Rolipram, (–)-(R)-Baclofen and Other GABA Analogues via Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids. Synthesis, 2005(14), 2371-2376.

- Enantioselective Synthesis of (S)-(+)-Rolipram: A Technical Guide. BenchChem.

- Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 2022, 24(4), 935-940.

- Enantioselective Syntheses of (-)-(R)-Rolipram, (-)-(R)-Baclofen and Other GABA Analogues via Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids.

- Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Molecules, 2003, 8(1), 107-115.

- Asymmetric Synthesis of 4,4-Disubstituted γ-Lactams. Synfacts, 2026, 22(03), 0338.

- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. University of Toledo Digital Repository.

- .alpha.-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of the 5-butyl-2-heptylpyrrolidines from glutamic acid. The Journal of Organic Chemistry, 1980, 45(10), 1937-1941.

- Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 1984, 106(2), 448-452.

- Publications - Asymmetric Catalysis and Chemical Synthesis Research Group. University of the Basque Country.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, 2024.

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 2016, 21(7), 919.

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N

- Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts.

- Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 2024, 12.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 2019, 24(24), 4521.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 2019, 24(24), 4521.

- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 2018, 15(6), 779-805.

- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.

- Reaction pathway for the formation of 2‐pyrrolidone

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 2020, 16, 1057-1088.

- Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic. University of York.

- Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia. Semantic Scholar.

- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 3937-3942.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 4-Aryl-γ-Lactam Scaffold

An In-Depth Technical Guide to the Stereoselective Synthesis of 4-Arylpyrrolidin-2-ones

The pyrrolidin-2-one, or γ-lactam, is a privileged heterocyclic motif that forms the core of a vast number of natural products and pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in critical biological interactions. When substituted with an aryl group at the C4 position, the resulting 4-arylpyrrolidin-2-one scaffold gains significant therapeutic relevance, appearing in molecules targeting a range of diseases from central nervous system disorders to malaria.[2][4] The stereochemistry at this C4 position is often crucial for biological activity, making the development of robust stereoselective synthetic methods a paramount objective for researchers in medicinal chemistry and drug development.[4]

This guide provides an in-depth analysis of the core strategies for achieving stereocontrol in the synthesis of 4-arylpyrrolidin-2-ones. We will move beyond simple procedural descriptions to explore the underlying principles and mechanistic rationale that govern experimental choices, offering field-proven insights for the practicing scientist.

Strategic Overview: Pathways to Stereocontrol

The primary challenge in synthesizing chiral 4-arylpyrrolidin-2-ones lies in the precise installation of the stereocenter at the C4 position. Modern synthetic chemistry has risen to this challenge with several powerful and elegant strategies, which can be broadly categorized.

Catalytic Asymmetric Conjugate Addition: Building the Stereocenter via C-C Bond Formation

One of the most direct and powerful methods for establishing the C4-aryl stereocenter is through the asymmetric conjugate addition of an aryl nucleophile to an α,β-unsaturated γ-lactam precursor, or the addition of a carbon nucleophile to a β-aryl-α,β-unsaturated acceptor followed by cyclization.

Causality Behind the Method:

The success of this strategy hinges on the design of a chiral catalyst—either a transition metal complex or an organocatalyst—that creates a sterically and electronically defined environment. This chiral pocket forces the incoming nucleophile and the acceptor to adopt a specific orientation in the transition state, leading to the preferential formation of one enantiomer.

Metal Catalysis: Rhodium and Palladium complexes are particularly effective.[5] Chiral phosphine ligands, such as ZhaoPhos, or diene ligands coordinate to the metal center, creating a C2-symmetric environment that effectively shields one face of the substrate.[5] The choice of metal and ligand is critical; for instance, the oxophilicity of the metal can influence its interaction with the carbonyl group of the lactam, affecting both reactivity and stereoselectivity.

Organocatalysis: Chiral amines or thioureas derived from cinchona alkaloids or proline can activate the unsaturated system towards nucleophilic attack.[6] They operate by forming a transient iminium ion with the substrate, which lowers the LUMO and features a sterically hindered face, thereby directing the incoming nucleophile.

Data Snapshot: Rh-Catalyzed Asymmetric Conjugate Addition

The following table summarizes representative results from the addition of arylboronic acids to an α,β-unsaturated γ-lactam, showcasing the high efficiency and selectivity of this method.

| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 98 | 99 |

| 2 | 4-Methylphenyl | 99 | 99 |

| 3 | 4-Methoxyphenyl | 99 | 99 |

| 4 | 4-Chlorophenyl | 97 | 99 |

| 5 | 2-Naphthyl | 98 | 99 |

| Data adapted from a representative Rh-catalyzed asymmetric hydrogenation study for the synthesis of chiral γ-lactams. High yields and enantioselectivities are consistently achieved across a range of aryl substituents.[5] |

Asymmetric Hydrogenation: Stereocontrol through Reduction

Asymmetric hydrogenation of a pre-formed γ-lactam containing an endocyclic or exocyclic double bond is an exceptionally efficient and atom-economical strategy for installing the C4 stereocenter. The hydrogenation of tetrasubstituted olefins, in particular, represents a formidable challenge but offers a direct route to constructing vicinal stereocenters with high control.[7][8][9][10]

Causality Behind the Method:

This method relies on chiral transition metal catalysts, most notably those based on Iridium and Rhodium, complexed with chiral phosphine ligands (e.g., Josiphos, N,P ligands).[7][9] The mechanism involves the oxidative addition of hydrogen to the metal center, followed by coordination of the olefin. The chiral ligand framework dictates the facial selectivity of the olefin binding. The subsequent migratory insertion of hydrogen and reductive elimination delivers the hydrogenated product and regenerates the catalyst. The steric and electronic properties of the ligand are paramount; they create a "chiral pocket" that forces the substrate to coordinate in a specific manner, leading to highly enantioselective hydrogen delivery.[11]

Field-Proven Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Olefin

This protocol is based on a general procedure for the highly enantio- and diastereoselective hydrogenation of unfunctionalized tetrasubstituted acyclic olefins.[11]

1. Catalyst Preparation & Reaction Setup:

-

In a nitrogen-filled glovebox, add the tetrasubstituted α,β-unsaturated γ-lactam substrate (100 µmol, 1.0 equiv) and the chiral Iridium N,P-ligand catalyst (e.g., (R)-Ir-catalyst, 2.0 mol%) to a glass-lined autoclave.

-

Add degassed solvent (e.g., chlorobenzene, 1.0 mL).

-

Seal the autoclave and remove it from the glovebox.

2. Hydrogenation:

-

Connect the autoclave to a hydrogen gas line.

-

Purge the system by pressurizing with H₂ (3 x 20 bar) and venting.

-

Pressurize the autoclave to the final reaction pressure (50 bar H₂).

-

Place the autoclave in a preheated block and stir at the designated temperature (e.g., 30 °C) for 24 hours.

3. Work-up and Analysis:

-

After 24 hours, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be analyzed directly by chiral HPLC to determine enantiomeric and diastereomeric excess.

-

Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-arylpyrrolidin-2-one.

Trustworthiness: This protocol is self-validating. The stereochemical outcome is directly governed by the choice of the catalyst's enantiomer. Using the (R)-catalyst versus the (S)-catalyst should predictably yield the opposite product enantiomer with comparable selectivity, confirming that the stereocontrol originates from the catalyst.[11]

Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol

The use of a chiral auxiliary is a classic, robust, and highly predictable strategy for inducing stereoselectivity.[12] The auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantioenriched product.

Causality Behind the Method:

The principle is diastereoselective transformation. By attaching a single enantiomer of a chiral auxiliary (like an Evans oxazolidinone or a pseudoephedrine amide) to an achiral precursor, a chiral molecule is formed.[12][13][14] The bulky and conformationally rigid nature of the auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile (like an aryl halide or in a Michael addition) to approach from the less hindered face. This results in the formation of one diastereomer in high excess. The final step involves the removal of the auxiliary, which is often recoverable, to yield the desired enantiomerically pure product.[12][14]

Intramolecular Cyclization Strategies

Forming the γ-lactam ring and setting the C4 stereocenter in a single intramolecular cyclization event is a highly convergent and elegant approach. Key methods include intramolecular aza-Michael additions and hydroaminations.[15][16]

Causality Behind the Method:

In these strategies, an acyclic precursor containing both the nitrogen nucleophile and the Michael acceptor (or alkene) is synthesized with a pre-existing stereocenter that directs the cyclization. For example, in an intramolecular aza-Michael addition, the stereochemistry of a hydroxyl or amino group on the acyclic chain can dictate the facial selectivity of the ring-closing attack onto the α,β-unsaturated system. Alternatively, asymmetric catalysis can be employed where a chiral catalyst guides the cyclization of an achiral precursor, as seen in enantioselective copper-catalyzed intramolecular hydroamination reactions.[16]

This approach is particularly powerful for creating complex polycyclic systems or for substrates where intermolecular reactions are challenging. The stereochemical outcome is a direct consequence of the conformationally controlled transition state of the cyclization.

Conclusion and Future Outlook

The stereoselective synthesis of 4-arylpyrrolidin-2-ones has matured into a sophisticated field with a diverse and powerful toolkit available to the modern chemist. Catalytic methods, particularly asymmetric hydrogenation and conjugate addition, offer the highest efficiency and are well-suited for industrial applications. Chiral auxiliary-based methods, while less atom-economical, remain a reliable and predictable option for complex, small-scale syntheses.

Future research will likely focus on several key areas:

-

Novel Catalyst Development: The design of new catalysts with even broader substrate scope, lower catalyst loadings, and higher turnover numbers remains a priority.

-

Green Chemistry: The development of syntheses that utilize more sustainable solvents, operate at ambient temperatures, and avoid heavy metals will be crucial. Photoinduced and organocatalyzed methods are promising in this regard.[17]

-

Late-Stage Functionalization: Methods that allow for the direct, stereoselective C-H arylation of the pyrrolidin-2-one core would provide unprecedented flexibility in medicinal chemistry programs.

The continued innovation in these synthetic strategies will undoubtedly accelerate the discovery and development of new therapeutics built upon the privileged 4-aryl-γ-lactam scaffold.

References

- Enantioselective Synthesis of Unsaturated γ-Lactams. Rev. Colomb. Quím., 48(1), 5-18.

- Stereoselective synthesis of densely functionalized pyrrolidin-2-ones by a conjugate addition/nitro-Mannich/lactamization reaction. J Org Chem, 77(14), 6186-98.

- N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis. PMC.

- Synthesis of γ-lactams. Organic Chemistry Portal.

- Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. PubMed.

- Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migr

- Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. Wiley Online Library.

- Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins. X-MOL.

- Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to arom

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinyl

- Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC.

- Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation.

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC.

- A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones.

- Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses.

- Asymmetric Hydrogenation of Tetrasubstituted Olefins. Bentham Science.

- Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Various sources.

- Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. J Am Chem Soc, 139(34), 11630-11641.

- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. PMC.

- Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing).

- Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral auxiliary. Wikipedia.

- Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry (RSC Publishing).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.

- Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing).

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PubMed.

- Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing).

- Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to arom

- Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes. Org Lett, 8(7), 1495-8.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

- Enantioselective Synthesis of α-Alkenylated γ-Lactam Enabled by Ni-Catalyzed 1,4-Arylcarbamoyl

- Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. SciELO.

- Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- Advanced Chiral Auxiliary Synthesis. BOC Sciences.

Sources

- 1. Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.williams.edu [chemistry.williams.edu]

- 15. N-Alkoxyl Templates for Diastereoselective Pyrrolidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mechanism of Action of Fluorinated Pyrrolidinone Derivatives

The following technical guide details the mechanism of action (MoA) of fluorinated pyrrolidinone and pyrrolidine derivatives. It focuses on the unique stereoelectronic effects of fluorine that drive potency in two primary therapeutic areas: metabolic regulation (DPP-4 inhibition) and neurology (SV2A modulation).

Executive Summary

The pyrrolidinone (gamma-lactam) scaffold is a privileged structure in medicinal chemistry. However, the introduction of fluorine atoms—specifically onto the pyrrolidine ring—transforms this scaffold from a passive linker into a dynamic pharmacophore. This guide analyzes the "Fluorine Effect" as the central driver of efficacy. Unlike simple steric bulk, fluorine introduces hyperconjugative interactions (the gauche effect) that lock the ring into bio-active conformations, modulating binding entropy and protecting against metabolic oxidation.

This guide covers two distinct mechanistic pathways:

-

Metabolic: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) via electrophilic trapping and S1 pocket occupation.

-

Neurologic: Modulation of Synaptic Vesicle Protein 2A (SV2A) via conformational selection, utilized in next-generation antiepileptics and PET radiotracers.

Part 1: The Stereoelectronic Mechanism (The "Fluorine Effect")

To understand the biological MoA, one must first understand the chemical mechanism. The high potency of fluorinated pyrrolidinones is rarely accidental; it is a result of conformational restriction .

The Fluorine Gauche Effect

In non-fluorinated pyrrolidines, the five-membered ring is flexible, rapidly oscillating between envelope conformations.[1] This flexibility imposes an entropic penalty upon binding to a protein target.

Fluorination at the

-

Mechanism: There is a hyperconjugative donation of electron density from the

bonding orbital into the low-lying -

Outcome: This interaction is maximized when the C–H and C–F bonds are anti-periplanar, forcing the C–F and C–N (or C–C) bonds into a gauche (60°) relationship.

-

Biological Impact: This "locks" the ring into a specific pucker (e.g., C

-exo or C

pKa Modulation

Fluorine is highly electronegative. When placed proximal to a basic amine (common in DPP-4 inhibitors), it lowers the pKa of that amine by 1–2 log units. This ensures the drug remains partially non-ionized at physiological pH to cross membranes, while still capable of forming critical salt bridges within the active site.

Part 2: Primary MoA – DPP-4 Inhibition (Metabolic Disease)[3][4]

Fluorinated pyrrolidines (e.g., the moiety found in Teneligliptin or specific analogs) are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones like GLP-1.

The Binding Mechanism

The mechanism is a two-step "Dock and Lock" process, heavily reliant on the fluorinated motif.

-

S1 Pocket Occupation (Hydrophobic/Electronic): The fluorinated pyrrolidine ring inserts into the S1 hydrophobic pocket of the enzyme.

-

Why Fluorine? The S1 pocket is lined with hydrophobic residues (Tyr662, Tyr666). The C–F bond acts as a bioisostere for C–H but with altered polarity. The specific ring pucker induced by fluorine (discussed in 1.1) ensures a perfect fit, maximizing Van der Waals contacts.

-

Selectivity: The rigid shape prevents the inhibitor from binding to related peptidases (DPP-8/DPP-9), reducing off-target toxicity.

-

-

Electrophilic Trapping (Reversible Covalent): Many derivatives contain a nitrile (cyano) group on the pyrrolidine ring.

-

The catalytic Ser630 hydroxyl group of DPP-4 attacks the nitrile carbon.

-

This forms a reversible imidate adduct.

-

The Fluorine Role: The electron-withdrawing nature of fluorine on the ring pulls electron density away from the nitrile carbon, making it more electrophilic and increasing the rate of covalent bond formation (

).

-

Visualization: DPP-4 Inhibition Pathway

Caption: Logical flow of DPP-4 inhibition, highlighting the transition from conformational fitting (S1 pocket) to covalent inactivation.

Part 3: Secondary MoA – SV2A Modulation (Neurology)

While Levetiracetam and Brivaracetam are the clinical standards, fluorinated analogs (such as [18F]SynVesT-1 and [18F]UCB-J derivatives) represent the cutting edge of measuring and modulating Synaptic Vesicle Protein 2A (SV2A).

Mechanism of Binding

SV2A is a transmembrane glycoprotein critical for the calcium-dependent exocytosis of neurotransmitters.

-

Target Site: The drug binds to the luminal side of the SV2A transmembrane domain.

-

The Fluorine Advantage (Imaging & Potency):

-

In PET tracers, a fluorine-18 atom is often substituted on the pyrrolidinone side chain or an associated phenyl ring.

-

Affinity: Fluorinated derivatives often exhibit sub-nanomolar affinity (

nM). The fluorine atom can engage in orthogonal multipolar interactions with peptide backbone carbonyls within the binding site, interactions not possible with hydrogen.

-

-

Functional Effect: Binding induces a conformational shift in SV2A that reduces the "readiness" of synaptic vesicles to fuse with the membrane, thereby dampening high-frequency neuronal firing (anti-epileptic effect) without blocking normal transmission.

Part 4: Experimental Protocols (Validation)

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: F-NMR Conformational Analysis

Objective: Determine if the fluorine substitution is successfully locking the pyrrolidine ring conformation (validating the gauche effect).[3]

Materials:

-

500 MHz (or higher) NMR Spectrometer with

F probe. -

Solvent:

or

Workflow:

-

Sample Prep: Dissolve 5-10 mg of the fluorinated derivative in 0.6 mL solvent.

-

Acquisition: Acquire

H, -

Analysis:

-

Measure vicinal coupling constants (

and -

Validation Check: A

value of < 2 Hz indicates a gauche orientation. A value > 15 Hz indicates anti-periplanar. -

Use the PSEUROT software or Altona equation to calculate the phase angle (

) of the ring pucker.

-

-

Interpretation: If the population of the bioactive conformer (e.g., C4-exo) exceeds 80% at room temperature, the conformational lock is active.

Protocol B: SV2A Radioligand Binding Assay

Objective: Quantify the affinity (

Table 1: Binding Assay Setup

| Component | Specification | Purpose |

| Tissue Source | Rat or Human Cortex Homogenate | Rich source of SV2A protein. |

| Radioligand | [ | Competitive binder (known affinity). |

| Test Compound | Fluorinated Pyrrolidinone (0.1 nM - 10 | The experimental drug. |

| Non-specific Control | Levetiracetam (1 mM) | Saturates all specific sites to define background. |

| Incubation | 60 mins @ 4°C | Ensures equilibrium without degradation. |

Step-by-Step:

-

Homogenization: Prepare cell membranes from cortex tissue in Tris-HCl buffer.

-

Competition: Incubate membranes with fixed concentration of Radioligand (~2 nM) and increasing concentrations of Test Compound.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound ligand.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

and convert to

Visualization: Experimental Logic Flow

Caption: Workflow connecting chemical analysis (NMR) to biological verification (Binding Assay).

References

-

Mechanism of Action of Brivaracetam (SV2A Ligand) Source: Patsnap Synapse [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry (2024) [Link][1]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Frontiers in Endocrinology / PMC [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings Source: Chemistry - A European Journal (PubMed) [Link]

-

Further Investigation of SV2A Ligands Designed for PET Imaging (Fluorinated Analogs) Source: ACS Omega / PMC [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-4-(4-Fluorophenyl)pyrrolidin-2-one

An In-depth Technical Guide to the Physicochemical Properties of (S)-4-(4-Fluorophenyl)pyrrolidin-2-one

Introduction

This compound is a chiral small molecule belonging to the pyrrolidinone class of compounds. The pyrrolidinone scaffold is a prevalent structural motif in medicinal chemistry, and the introduction of a chiral center and a fluorine atom can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such a compound is fundamental to its advancement from a laboratory curiosity to a potential therapeutic agent.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. While specific experimental data for this particular enantiomer is not extensively available in public literature, this document will detail the established methodologies for determining these critical parameters. The focus will be on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Compound Identity and Structure

-

IUPAC Name: (4S)-4-(4-fluorophenyl)pyrrolidin-2-one

-

Molecular Weight: 179.19 g/mol [2]

-

CAS Number: 264122-82-9 (for the racemate)[2]

-

Chemical Structure:

(A representative 2D structure)

The presence of a stereocenter at the C4 position of the pyrrolidinone ring means that this compound exists as a pair of enantiomers. The "(S)" designation specifies a particular three-dimensional arrangement of the atoms around this chiral center. The fluorophenyl group is known to enhance metabolic stability and lipophilicity, which can, in turn, affect the bioavailability and target binding of the molecule.[1]

Stoichiometric and Structural Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO | [2][3] |

| Molecular Weight | 179.19 g/mol | [2] |

| Appearance | Solid (for the racemate) | [2] |

| Predicted XlogP | 1.1 | [3] |

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure substance, the melting range is typically narrow. Impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a solid.[4]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[4]

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[5]

-

Finely powder the solid sample.

-

Load the sample into a capillary melting point tube by tapping the open end of the tube into the powder.[5][6]

-

Pack the sample to a height of 2-3 mm by dropping the tube through a long, narrow tube to cause it to bounce and pack the solid at the bottom.[5] An excessive sample height can lead to an artificially broad melting range.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.[5][6]

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[5][6]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[6]

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).[6]

-

The recorded melting point should be reported as a range from the onset to the completion of melting.

-

Data Interpretation: A sharp melting range (typically 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point using the capillary method.

Solubility Determination

Solubility is a crucial parameter that influences a drug's absorption and bioavailability.[8] The Biopharmaceutics Classification System (BCS) uses solubility to classify drug substances.[9]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Principle: An excess amount of the solid is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then quantified.[10]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate buffer at various pH values, biorelevant media) in a sealed container.[9][10]

-

Agitate the mixture at a constant temperature (typically 37°C for physiological relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[9][10]

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[10]

-

-

Quantification of Solute:

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.[10]

Workflow for Solubility Determination

Caption: Generalized workflow for the shake-flask solubility determination method.

Lipophilicity Determination (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: HPLC-Based logP Determination

While the shake-flask method is the traditional approach, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more resource-sparing alternative for estimating logP.[11][12][13]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. Compounds with higher lipophilicity will have stronger interactions with the stationary phase and thus longer retention times.[12]

Methodology:

-

System Setup:

-

Utilize an RP-HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Create a calibration curve by injecting a series of reference compounds with well-established logP values.[11][13]

-

Plot the logarithm of the retention factor (k') against the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time.[12]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time of the compound.

-

-

logP Calculation:

-

Calculate the retention factor (k') for the test compound.

-

Interpolate the logP value from the calibration curve using the calculated k'.

-

Advantages of HPLC Method: Requires a smaller amount of sample, is faster, and has higher reproducibility compared to the shake-flask method.[12]

Acidity/Basicity Determination (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound.[14]

Principle: The compound is dissolved in a suitable solvent (usually water or a co-solvent system), and a strong acid or base is incrementally added. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[15][16]

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a known volume of purified water or a water/co-solvent mixture if solubility is low.

-

-

Titration:

-

Place a calibrated pH electrode in the solution.

-

Slowly add a standardized solution of a strong base (e.g., NaOH) if the compound is acidic, or a strong acid (e.g., HCl) if it is basic.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

For very weakly acidic or basic compounds, alternative methods such as spectrophotometry or NMR spectroscopy may be required.[17]

Conclusion

The physicochemical properties outlined in this guide—melting point, solubility, lipophilicity (logP), and acidity (pKa)—are foundational to the successful development of any new chemical entity, including this compound. While compound-specific experimental data requires dedicated laboratory investigation, the protocols and principles described herein provide a robust framework for obtaining this critical information. A thorough characterization of these properties enables researchers to make informed decisions regarding formulation, dosage form design, and the prediction of in vivo performance, ultimately paving the way for the development of safe and effective medicines.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Journal of Pharmaceutical Sciences.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- Li, A., Jiao, Z., & Li, J. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Pharmaguideline. (2011, June 24). Melting Range or Temperature (Apparatus and Deternination).

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- Chemistry Stack Exchange. (2015, March 29). How is the pKa of extremely weak acids determined?

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine.

- The George Washington University Libraries. (n.d.). Lesson on pKa and Weak Acid.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- De Biasi, V., & Gagliardi, L. (2010). Development of Methods for the Determination of pKa Values. PMC.

- WikiHow. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization (WHO). (n.d.). Annex 4.

- Fluorochem. (n.d.). 4-(4-FLUOROPHENYL)PYRROLIDIN-2-ONE (CAS 264122-82-9).

- PubChemLite. (n.d.). 4-(4-fluorophenyl)pyrrolidin-2-one (C10H10FNO).

- BenchChem. (n.d.). (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride.

Sources

- 1. (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 4-(4-fluorophenyl)pyrrolidin-2-one (C10H10FNO) [pubchemlite.lcsb.uni.lu]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. rheolution.com [rheolution.com]

- 9. raytor.com [raytor.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 14. Lesson on pKa and Weak Acid | Libraries & Academic Innovation [library.gwu.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chirality in the Biological Activity of 4-Substituted Pyrrolidin-2-ones: A Technical Guide

Abstract

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its significance in medicinal chemistry is underscored by its presence in a wide array of pharmaceuticals and natural products.[4][5] This technical guide delves into the nuanced and often dramatic influence of stereochemistry at the C4 position on the pharmacological profile of these molecules. We will explore the structure-activity relationships (SAR) across several key therapeutic areas, including anticonvulsant, nootropic, antimicrobial, and anti-inflammatory activities, providing field-proven insights into the causality behind experimental design and the critical importance of enantioselective synthesis.

Introduction: The Significance of the 4-Substituted Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring is a versatile template for drug design, offering a rigid backbone that can be strategically functionalized to interact with various biological targets.[2][6] Substitution at the C4 position is particularly impactful, as it introduces a chiral center that can profoundly dictate the molecule's three-dimensional orientation and, consequently, its binding affinity and efficacy at protein targets.[7] Since biological systems, such as enzymes and receptors, are inherently chiral, they can exhibit marked differences in their interactions with the two enantiomers of a chiral drug.[4][8] This can lead to one enantiomer being highly active while the other is inactive or, in some cases, responsible for undesirable side effects.[7]

Core Biological Activities and the Influence of Chirality

Anticonvulsant and Antiepileptic Activity

The pyrrolidin-2-one scaffold is perhaps most famously associated with the racetam class of drugs, which includes the pioneering nootropic piracetam and the potent antiepileptic drug (AED) Levetiracetam.[4][9][10] Research into analogues of Levetiracetam has unequivocally demonstrated the critical role of C4 substitution and its stereochemistry.

A seminal study in the development of new AEDs revealed that introducing small, hydrophobic groups at the 4-position of the pyrrolidin-2-one ring significantly enhances both in vitro binding affinity and in vivo potency.[9][10] Specifically, the development of Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide) highlighted this principle. Brivaracetam, which features an (R)-configured propyl group at the C4 position, is approximately 10 times more potent as an antiseizure agent than Levetiracetam in certain models.[9][10] This enhancement is attributed to improved interaction with its specific binding site, the synaptic vesicle protein 2A (SV2A).

Further studies have shown that the nature and position of substituents are crucial. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-ones, potent anticonvulsant activity was observed when an unsubstituted phenyl ring was placed at the 4-position.[11] Moving this group to other positions weakened the activity, emphasizing the specific spatial requirements of the target receptor.[11] The mechanism of action for many of these compounds is thought to involve the modulation of GABAergic pathways or interaction with serotonergic or α1-adrenergic receptors.[12][13]

Table 1: Comparison of Anticonvulsant Potency

| Compound | C4-Substituent | Stereochemistry | Relative Potency (vs. Levetiracetam) | Primary Target |

| Levetiracetam | Unsubstituted | N/A | 1x | SV2A |

| Brivaracetam | n-propyl | (4R) | ~10x | SV2A[9][10] |

| Seletracetam | 2,2-difluorovinyl | (4S) | Varies by model | SV2A[14] |

Nootropic and Cognitive-Enhancing Activity

The quest for cognitive enhancers, or nootropics, began with piracetam, a cyclic derivative of the neurotransmitter GABA.[15] Nootropics in the pyrrolidinone class are believed to work by enhancing brain metabolism and modulating ion fluxes, without causing direct vasoactivity or altering baseline EEG rhythms.[15][16]

While piracetam itself is achiral, its derivatives, such as Oxiracetam, introduce chirality that can influence activity. The folded conformation of these γ-lactams is thought to mimic GABA, playing a role in its transport across neural membranes.[16] Studies on various pyrrolidin-2-one derivatives have shown they can possess both nootropic and anxiolytic properties, with the specific stereochemistry influencing the balance of these effects.[17] For example, in a series of 4-hetaryl-2-pyrrolidones, specific diastereomers with a trans orientation of substituents on the lactam ring were identified as possessing significant nootropic activity.[17]

Antimicrobial and Antifungal Activity

The pyrrolidin-2-one scaffold is a promising template for the development of novel antimicrobial agents.[1][2][18] The introduction of various substituents can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19][20]

Recent research has focused on creating hybrid molecules that tether the pyrrolidin-2-one ring to other known pharmacophores. For instance, spiropyrrolidines linked to thiochroman-4-one moieties have demonstrated excellent antibacterial activity, with some compounds showing higher potency than reference antibiotics like Amoxicillin and Ampicillin against strains such as B. subtilis and S. epidermis.[20] In these complex structures, the relative stereochemistry of multiple chiral centers, established through techniques like X-ray diffraction, is critical for defining the precise shape required for antimicrobial action.[20]

While much of the published data on antimicrobial pyrrolidinones does not explicitly detail the activity of individual enantiomers, the principle of stereospecificity remains paramount. The interaction with bacterial enzymes or cell wall components is highly dependent on the three-dimensional structure of the inhibitor.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Pyrrolidin-2-one derivatives have emerged as potential candidates, often targeting enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX).[21]

In one study, a series of 2-pyrrolidinone derivatives were designed and synthesized, with the most potent compounds showing LOX inhibitory activity (IC50) in the micromolar range.[21] In vivo testing confirmed their anti-inflammatory effects, with one compound demonstrating an inhibition of rat paw edema comparable to the standard drug indomethacin.[21] Molecular docking studies revealed that the 2-pyrrolidinone template plays a significant role in orienting acidic moieties correctly within the LOX active site to achieve inhibition.[21] While this study focused on derivatives of (S)-pyroglutamic acid, it highlights how a chiral starting material can be used to generate enantiomerically pure final compounds, ensuring a specific interaction with the target enzyme.

Enantioselective Synthesis: The Key to Unlocking Potency

The clear dependence of biological activity on stereochemistry makes enantioselective synthesis a critical component of drug development in this field. The goal is to produce a single, desired enantiomer, avoiding the potential complications of a racemic mixture.[7] Several strategies are employed:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (S)-proline or (S)-pyroglutamic acid, to build the desired chiral pyrrolidin-2-one derivatives.[22][23]

-

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction that creates the chiral center. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for generating highly substituted, enantiomerically enriched pyrrolidines.[4]

-

Biocatalysis: Using enzymes to perform highly regio- and stereoselective reactions. For example, the hydroxylation of N-substituted pyrrolidin-2-ones using the microorganism Sphingomonas sp. can produce (S)-4-hydroxy-pyrrolidin-2-ones with excellent enantiomeric excess (>99.9% ee).[24]

The choice of synthetic route is a key experimental decision, often balancing factors like cost, scalability, and the desired final stereochemistry.

Experimental Design & Protocols

General Workflow for Synthesis and Evaluation

A typical workflow for investigating chiral 4-substituted pyrrolidin-2-ones involves a multi-stage process from initial synthesis to biological validation. This ensures a systematic and self-validating approach to identifying lead compounds.

Caption: Drug discovery workflow for chiral pyrrolidin-2-ones.

Protocol: Anticonvulsant Activity Screening (MES Model)

This protocol describes the maximal electroshock (MES) seizure model in mice, a standard preclinical test for identifying compounds effective against generalized tonic-clonic seizures.[13]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Test compounds (chiral 4-substituted pyrrolidin-2-ones)

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in saline)

-

Positive control: Phenytoin (e.g., 30 mg/kg)

-

Male ICR mice (20-25 g)

-

Electroshock apparatus with corneal electrodes

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. Fast mice overnight before dosing, with water ad libitum.

-

Compound Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection or oral gavage (p.o.). A typical screening dose might be 30, 100, and 300 mg/kg.

-

Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.) to allow for drug absorption and distribution.

-

Electroshock Induction:

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the electrodes on the corneas of the mouse.

-

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds.

-

Data Analysis: Protection is defined as the complete absence of the tonic hindlimb extension. Calculate the percentage of mice protected at each dose level. An ED50 (the dose required to protect 50% of the animals) can be determined using probit analysis for potent compounds.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines to minimize animal suffering.

Self-Validation System:

-

Vehicle Control: Establishes the baseline seizure response. Expect 0% protection.

-

Positive Control: Ensures the validity of the model. Phenytoin should provide a high degree of protection at the tested dose.

-

Dose-Response: Active compounds should show a dose-dependent increase in protection.

Conclusion and Future Perspectives

Future research will undoubtedly focus on more sophisticated enantioselective synthetic methods to access novel and complex C4-substituted analogues with greater efficiency.[4][22] Furthermore, as our understanding of the underlying biology of diseases deepens, these chiral scaffolds will be instrumental in designing next-generation drugs with enhanced potency, selectivity, and improved safety profiles, continuing the legacy of the versatile γ-lactam ring in medicinal chemistry.

References

-

Preparation of (S)-N-Substituted 4-Hydroxy-pyrrolidin-2-ones by Regio- and Stereoselective Hydroxylation with Sphingomonas sp. HXN-200. Organic Letters - ACS Publications. Available from: [Link]

-

[Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. PubMed. Available from: [Link]

-

Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. Available from: [Link]

-

Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed. Available from: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]

-

Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. PubMed. Available from: [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available from: [Link]

- 4-substituted pyrr0lidin-2-0nes and their use. Google Patents.

-

Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. Research Square. Available from: [Link]

-

Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. Available from: [Link]

-

Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. ResearchGate. Available from: [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available from: [Link]

-

SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. Available from: [Link]

-

(PDF) Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. ResearchGate. Available from: [Link]

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Available from: [Link]

-

Synthesis and cytotoxic activity of gamma-aryl substituted alpha-alkylidene-gamma-lactones and alpha-alkylidene-gamma-lactams. PubMed. Available from: [Link]

-

Further Structure–activity Studies of Lactam. Amanote Research. Available from: [Link]

-

(PDF) Structure-activity relationships: chemical. ResearchGate. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. Bentham Science. Available from: [Link]

-

Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. SpringerLink. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

-

Chemistry and pharmacology of nootropics. Scilit. Available from: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported. BioWorld. Available from: [Link]

-

Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Action of nootropic drugs on transcallosal responses in rats. PubMed. Available from: [Link]

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available from: [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available from: [Link]

-

Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. Available from: [Link]

-

Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids. MDPI. Available from: [Link]

-

Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PubMed Central. Available from: [Link]

-

Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 5. rua.ua.es [rua.ua.es]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]

- 15. healthopenresearch.org [healthopenresearch.org]

- 16. scilit.com [scilit.com]

- 17. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journaljmsrr.com [journaljmsrr.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 24. pubs.acs.org [pubs.acs.org]

Structural Elucidation of 4-Fluorophenyl Substituted Lactams: A Multi-Technique Approach

An In-depth Technical Guide:

Abstract

The incorporation of a 4-fluorophenyl moiety into lactam scaffolds is a prevalent strategy in modern medicinal chemistry, yielding compounds with significant biological activity, including roles as enzyme inhibitors and precursors to complex antibiotics.[1][2][3] The precise and unambiguous determination of their chemical structure is a cornerstone of drug discovery and development, ensuring identity, purity, and safety. This guide provides a comprehensive, field-proven framework for the structural elucidation of these compounds, moving beyond a simple listing of techniques to explain the causality behind the analytical workflow. We will detail an integrated strategy employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, presenting each not as a standalone tool, but as a component of a self-validating system for robust characterization.

The Strategic Importance of a Multi-Modal Workflow

The structural elucidation of a novel 4-fluorophenyl substituted lactam is not a linear process but an iterative investigation. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity; for instance, while Mass Spectrometry provides a molecular weight, it cannot distinguish between isomers. A synergistic approach, where data from multiple orthogonal techniques are correlated, is the only path to an authoritative and defensible structural assignment.

The logical flow of this process is critical. We begin with techniques that confirm purity and provide the core 2D structural framework (NMR, MS, IR) before moving to the definitive, high-resolution 3D structure if required and feasible (X-ray Crystallography).

Caption: Integrated workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-fluorophenyl lactams, a suite of 1D and 2D NMR experiments provides the complete covalent framework.

2.1. The Unique Power of ¹⁹F NMR